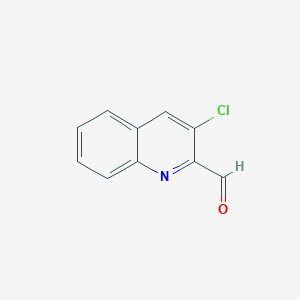

3-Chloroquinoline-2-carbaldehyde

Description

Properties

IUPAC Name |

3-chloroquinoline-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQLLYQRRZEZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloroquinoline-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroquinoline-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, possessing both a reactive aldehyde group and a labile chlorine atom on the quinoline scaffold, make it a valuable precursor for the synthesis of a diverse array of complex molecules and fused heterocyclic systems.[1] The quinoline core itself is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental for its handling, characterization, and application in synthesis.

Physical Properties

This compound is typically a pale yellow solid at room temperature.[4] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO | [5] |

| Molecular Weight | 191.61 g/mol | [5] |

| Melting Point | 148-150 °C | [4][6] |

| Boiling Point | 335.8 ± 22.0 °C (Predicted) | [4] |

| Appearance | Pale yellow solid | [4] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aldehyde proton and the aromatic protons of the quinoline ring. A typical spectrum in CDCl₃ shows the aldehyde proton as a singlet at approximately δ 10.59 ppm. The aromatic protons appear in the range of δ 7.74-8.79 ppm.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is instrumental in confirming the carbon framework. The aldehydic carbon typically appears at a downfield shift of around δ 189.5 ppm. The signals for the quinoline ring carbons are observed in the aromatic region of the spectrum.[8]

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. A strong carbonyl (C=O) stretching vibration for the aldehyde is typically observed around 1690 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinoline ring appear in the 1450-1600 cm⁻¹ region.[7]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction .[7] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] In the synthesis of this compound, the reaction proceeds through several key steps:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with DMF to form the electrophilic Vilsmeier reagent, a chloroiminium salt.

-

Electrophilic Attack: The N-arylacetamide attacks the Vilsmeier reagent.

-

Cyclization: An intramolecular electrophilic aromatic substitution occurs, leading to the formation of the quinoline ring.

-

Hydrolysis: Subsequent hydrolysis of the intermediate yields the final aldehyde product.

The choice of an N-arylacetamide as the starting material is crucial as it provides the necessary atoms for the formation of the quinoline core. The presence of electron-donating groups on the aryl ring of the acetanilide can facilitate the cyclization step.

Experimental Protocol: Vilsmeier-Haack Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials:

-

N-phenylacetamide

-

N,N-Dimethylformamide (DMF), dry

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N-phenylacetamide (1 equivalent) in dry DMF (3 equivalents).

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃) (4-12 equivalents) dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.

-

A precipitate of this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with cold water to remove any remaining DMF and inorganic salts.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain pale yellow crystals.[7]

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The dual reactivity of the aldehyde and chloro functionalities makes this compound a highly valuable synthon for the construction of a wide range of heterocyclic compounds.

Reactions at the Aldehyde Group

The aldehyde group readily undergoes various classical transformations:

-

Condensation Reactions: It reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with hydroxylamine to give oximes.[1] These derivatives can serve as intermediates for further cyclization reactions.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

-

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (2-chloroquinolin-3-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Oxidation of the aldehyde group yields 2-chloroquinoline-3-carboxylic acid.

Reactions at the Chloro Group (Nucleophilic Aromatic Substitution)

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functionalities:

-

With N-Nucleophiles: Reaction with amines, hydrazines, and other nitrogen-containing heterocycles leads to the formation of 2-aminoquinoline derivatives.

-

With O-Nucleophiles: Alkoxides and phenoxides can displace the chloride to form 2-alkoxy or 2-aryloxyquinolines.

-

With S-Nucleophiles: Thiolates react to produce 2-thioether derivatives.

Cyclization Reactions Involving Both Functional Groups

The true synthetic utility of this compound lies in its ability to undergo cyclization reactions that involve both the aldehyde and the chloro group, leading to the formation of fused heterocyclic systems. These reactions often proceed via an initial reaction at one of the functional groups followed by an intramolecular cyclization. This strategy has been employed to synthesize a variety of fused quinoline systems such as:

-

Thieno[2,3-b]quinolines

-

Furo[2,3-b]quinolines

-

Pyrido[2,3-b]quinolines

-

Pyrazolo[3,4-b]quinolines[1]

Caption: Reactivity of this compound.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, and this compound serves as a key starting material for the synthesis of novel drug candidates. Its derivatives have been investigated for a wide range of therapeutic applications.

-

Antimicrobial Agents: The ability to readily synthesize a variety of substituted quinolines from this precursor has led to the development of compounds with potent antibacterial and antifungal activities.[2]

-

Anticancer Agents: Many fused quinoline heterocycles synthesized from this compound have demonstrated significant cytotoxic activity against various cancer cell lines.

-

Antiviral Agents: Recently, derivatives of this compound have been explored as potential inhibitors of viral proteases, such as those from SARS-CoV-2, highlighting its relevance in the development of novel antiviral therapies.[3]

-

Anti-inflammatory Agents: The quinoline nucleus is also present in several anti-inflammatory drugs, and this building block provides a convenient entry point for the synthesis of new anti-inflammatory compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: It is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its chloro and aldehyde functionalities provide a rich platform for molecular diversity. For researchers and scientists in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the design and synthesis of novel therapeutic agents.

References

- Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. (2016).

- Application Notes and Protocols for the Large-Scale Synthesis of Chloroquinoline Carbaldehydes. (n.d.). Benchchem.

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2016). International Journal of Science and Research (IJSR).

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

-

2-Chloro-3-quinolinecarboxaldehyde. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). DUT Open Scholar.

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform

- 2-chloroquinoline-3-carbaldehyde. (2024). ChemBK.

- Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2024). Asian Journal of Chemistry.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2022). European Journal of Medicinal Chemistry.

- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Arkivoc.

- 2-Chloroquinoline-3-carboxaldehyde, 98%. (n.d.). Thermo Scientific Chemicals.

- 2-Chloroquinoline-3-carbaldehyde. (2009). Acta Crystallographica Section E: Structure Reports Online.

- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Arkivoc.

- Compound 2-chloroquinoline-3-carbaldehyde. (n.d.). Chemdiv.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel

- Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. (2014). Tetrahedron Letters.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 73568-25-9 [m.chemicalbook.com]

- 5. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9 [chemicalbook.com]

- 7. ijsr.net [ijsr.net]

- 8. chemijournal.com [chemijournal.com]

Introduction: The Role and Challenge of a Key Synthetic Intermediate

An In-Depth Technical Guide to the Structure Elucidation of 3-Chloroquinoline-2-carbaldehyde

This compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of more complex molecules. Its importance is particularly noted in medicinal chemistry, where the quinoline scaffold is a core component of numerous therapeutic agents, including those with antimicrobial, anti-inflammatory, and antimalarial properties[1][2]. The reactivity of both the chloro and aldehyde functional groups allows for extensive chemical modification, making it a valuable building block for drug discovery and development professionals[1][3].

However, the very reactivity that makes this compound synthetically useful also necessitates its unambiguous structural confirmation. The potential for isomeric byproducts during its common synthesis via the Vilsmeier-Haack reaction demands a multi-faceted analytical approach to ensure purity and verify the precise arrangement of its constituent atoms. This guide provides a detailed, field-proven workflow for the complete structure elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. It is designed not merely as a list of procedures, but as a self-validating system of inquiry, explaining the causality behind each experimental choice.

Synthesis Context: The Vilsmeier-Haack Reaction

Understanding the synthesis of this compound is crucial for anticipating potential impurities and for contextualizing the analytical data. The most common and efficient method for its preparation is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of an N-arylacetamide (such as acetanilide) using a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF))[4][5][6]. This reaction is a powerful tool for constructing the 2-chloro-3-formylquinoline core in a single pot[6].

Protocol for Synthesis

The following is a representative protocol for the synthesis of 2-chloroquinoline-3-carbaldehyde, adapted from established literature procedures[7][8].

Expert Insight: The dropwise addition of POCl₃ to DMF at 0-5 °C is critical to control the exothermic reaction and safely form the electrophilic Vilsmeier reagent (chloroiminium salt). The subsequent heating drives the electrophilic substitution and cyclization cascade.

-

Reagent Formation: In a flask equipped with a drying tube and under stirring, cool N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5 °C. Stir for 5-10 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction with Substrate: Add N-phenylacetamide (acetanilide) portion-wise to the Vilsmeier reagent.

-

Cyclization: Heat the reaction mixture to 75-90 °C and maintain for several hours (typically 4-15 hours), monitoring the reaction's progress via Thin Layer Chromatography (TLC)[6][8][9].

-

Work-up and Purification: Cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring. The product precipitates as a solid.

-

Filter the crude product, wash thoroughly with cold water, and dry.

-

Recrystallize the solid from a suitable solvent, such as ethyl acetate or aqueous ethanol, to yield pure 2-chloroquinoline-3-carbaldehyde as pale yellow crystals[8][10].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Rationale for NMR in Structure Elucidation

For this compound, ¹H NMR is used to identify and locate the protons on the aromatic rings and the aldehyde group. The chemical shift (δ) of each proton provides insight into its electronic environment, while the coupling constants (J) reveal which protons are adjacent to one another. ¹³C NMR complements this by identifying all unique carbon atoms, including the quaternary carbons that are invisible in the ¹H NMR spectrum. Together, they allow for the complete assembly of the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds[5].

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H)[5][8]. Use standard acquisition parameters. For ¹³C, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each carbon.

Data Interpretation: Assigning the Signals

The expected NMR data provides a distinct fingerprint for the target molecule. The aldehyde proton appears at a highly characteristic downfield shift (>10 ppm) due to the strong deshielding effect of the carbonyl group. The proton at the C4 position is also significantly downfield, influenced by the adjacent nitrogen atom and the electron-withdrawing aldehyde group.

Table 1: Representative ¹H NMR Spectral Data for this compound in CDCl₃ [5][10]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 10.59 | Singlet (s) | - |

| H-4 | 8.79 | Singlet (s) | - |

| H-8 | 8.12 | Doublet (d) | ~8.0 |

| H-5 | 8.03 | Doublet (d) | ~8.0 |

| H-6 | 7.99 | Triplet (t) | ~7.5 |

| H-7 | 7.74 | Triplet (t) | ~7.5 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: Representative ¹³C NMR Spectral Data for this compound [9]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 189.5 |

| C-2 | 151.0 (approx.) |

| C-8a | 148.0 (approx.) |

| C-4 | 140.0 (approx.) |

| C-6 | 134.0 (approx.) |

| C-4a | 130.0 (approx.) |

| C-8 | 129.0 (approx.) |

| C-5 | 128.5 (approx.) |

| C-7 | 128.0 (approx.) |

| C-3 | 127.0 (approx.) |

Note: Full assignment often requires 2D NMR techniques like HSQC and HMBC. The values are approximate based on typical ranges for such structures.

Caption: Key ¹H NMR signals and their structural origins.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural clues through the analysis of fragmentation patterns.

Rationale for Mass Spectrometry

The primary goal of using MS in this context is to confirm the molecular formula (C₁₀H₆ClNO) by identifying the molecular ion peak (M⁺·). Electron Ionization (EI) is a common technique that, while energetic and often causing fragmentation, provides a characteristic "fingerprint" spectrum that is highly reproducible and useful for database comparison[11]. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where the (M+2)⁺· peak is approximately one-third the intensity of the M⁺· peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the purified solid sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source[11]. This ejects an electron from the molecule, forming a radical cation (M⁺·).

-

Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: Detect the ions to generate the mass spectrum, a plot of relative abundance versus m/z.

Data Interpretation: The Molecular Ion and Fragmentation Pattern

The mass spectrum will show the molecular ion and various fragment ions formed by the decomposition of the energetically unstable M⁺·[12].

Table 3: Expected Key Mass Spectrometry Data for this compound

| m/z Value | Ion Identity | Interpretation |

| 191/193 | [M]⁺· / [M+2]⁺· | Molecular Ion . Confirms the molecular weight. The ~3:1 intensity ratio confirms the presence of one chlorine atom. |

| 162/164 | [M - CHO]⁺ | Loss of the formyl radical (29 Da), a common fragmentation for aldehydes. |

| 127 | [M - CHO - Cl]⁺ | Subsequent loss of a chlorine radical (35 Da) from the [M - CHO]⁺ fragment. |

| 101 | [C₇H₅N]⁺ (tentative) or [C₈H₅]⁺ (tentative) | Further fragmentation of the quinoline ring system. |

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for the 2D structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Rationale for X-ray Crystallography

This technique provides definitive confirmation of connectivity, distinguishes between potential isomers, and reveals detailed information about bond lengths, bond angles, and planarity. For this compound, it confirms the relative positions of the chloro and aldehyde substituents, leaving no room for doubt.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethyl acetate) or by slow cooling of a hot, saturated solution.

-

Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data[13].

Data Interpretation: Key Crystallographic Parameters

The final output is a structural model with precise atomic coordinates. The data confirms the planarity of the quinoline ring system and provides exact geometric parameters[7][13].

Table 4: Representative Single-Crystal X-ray Diffraction Data for this compound [7][13]

| Parameter | Value | Significance |

| Chemical Formula | C₁₀H₆ClNO | Confirms elemental composition. |

| Molecular Weight | 191.61 g/mol | Consistent with MS data. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/n | Describes the symmetry elements within the unit cell. |

| Key Torsion Angle | C(2)-C(3)-C(formyl)-O(formyl) ~8.2° | Shows the formyl group is slightly twisted out of the plane of the quinoline ring[7]. |

| Quinoline Ring | Planar (r.m.s. deviation ~0.018 Å) | Confirms the aromatic nature and rigidity of the core fused-ring system[7]. |

Integrated Workflow for Unambiguous Structure Confirmation

The strength of this analytical approach lies not in any single technique, but in the convergence of evidence from all three. The process is a logical progression from hypothesis to definitive proof.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a clear demonstration of the power of a multi-technique analytical strategy. While NMR and Mass Spectrometry together provide strong evidence to propose the correct structure, Single-Crystal X-ray Crystallography offers the final, incontrovertible proof. This integrated and self-validating workflow ensures the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with the confidence needed to use this valuable intermediate in their synthetic endeavors.

References

-

Srivastava, A., & Singh, R. M. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. ChemInform. [Link]

-

Maddila, S., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Link]

-

Patel, H. R., et al. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

-

Shaikh, S. A. L., & Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

-

PubChem. (n.d.). 2-chloroquinoline-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Shaikh, S. A. L., & Tekale, A. S. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]

-

Mekky, A. E. M., & Bakr, F. A. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]

-

Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

-

Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved January 8, 2026, from [Link]

-

Royal Society of Chemistry. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. RSC Advances. [Link]

-

Kumar, A., et al. (2013). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit - Supplementary Information. The Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved January 8, 2026, from [Link]

Sources

- 1. newsama.com [newsama.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

- 5. ijsr.net [ijsr.net]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. chemijournal.com [chemijournal.com]

- 10. 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9 [chemicalbook.com]

- 11. uni-saarland.de [uni-saarland.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

The Aldehyde Group in 3-Chloroquinoline-2-carbaldehyde: A Hub of Reactivity for Synthetic and Medicinal Chemistry

Abstract

3-Chloroquinoline-2-carbaldehyde has emerged as a pivotal building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal interest. The strategic positioning of a reactive aldehyde group adjacent to a chloro-substituted quinoline core imparts a unique and versatile chemical profile. This guide provides an in-depth technical exploration of the aldehyde group's reactivity, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential. We will delve into the electronic factors governing its reactivity, and detail key transformations including oxidation, reduction, and a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This document is structured to serve as a practical resource, replete with mechanistic insights, field-proven experimental protocols, and comparative data to inform synthetic strategy and execution.

Introduction: The Strategic Importance of this compound

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The introduction of a formyl group at the C2 position and a chloro group at the C3 position of the quinoline ring system creates a highly versatile intermediate, this compound.

The reactivity of this molecule is dominated by the interplay between its key functional groups. The electron-withdrawing nature of the quinoline ring nitrogen and the C3-chloro substituent enhances the electrophilicity of the C2-aldehyde carbon, making it highly susceptible to nucleophilic attack. Simultaneously, the chloro group at C3 can participate in its own set of reactions, often in concert with transformations of the aldehyde, leading to the rapid assembly of complex, fused heterocyclic systems. This guide will focus primarily on the diverse reactions of the aldehyde moiety, a gateway to a vast chemical space.

A computational analysis using Density Functional Theory (DFT) on 2-chloroquinoline-3-carbaldehyde has provided insights into its electronic structure. These studies help in understanding the charge distribution, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which collectively rationalize the observed reactivity at the aldehyde and other positions[1][3][4].

Synthesis of the Core Scaffold: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, a powerful one-pot formylation and cyclization process starting from readily available acetanilides[2][5]. This reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The reaction proceeds through the electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of the acetanilide, followed by cyclization and subsequent chlorination to yield the final product. The choice of substituents on the starting acetanilide can influence the reaction yield and rate.

Diagram 1: Vilsmeier-Haack Synthesis of this compound

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures[6].

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 34.65 mmol) to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 98.28 mmol) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for an additional 5-10 minutes to ensure complete formation of the Vilsmeier reagent.

-

Addition of Acetanilide: Add the starting acetanilide (10.37 mmol) portion-wise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 75-80 °C for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: A pale yellow precipitate of this compound will form. Collect the solid by filtration, wash thoroughly with cold water, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to afford the final product with a yield of approximately 72%[5].

Key Reactions of the Aldehyde Group

The electrophilic aldehyde at the C2 position is a versatile handle for a wide array of chemical transformations.

Diagram 2: Reactivity Profile of the Aldehyde Group

Caption: Major reaction pathways of the aldehyde group.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding 3-chloroquinoline-2-carboxylic acid, a valuable intermediate for the synthesis of amides and esters. A mild and efficient method involves the use of silver nitrate in an alkaline medium.

-

Protocol: Oxidation of this compound

-

Suspend this compound (0.01 mol) in ethanol (60 mL).

-

Add a warm solution of silver nitrate (AgNO₃, 0.016 mol) in ethanol (30 mL).

-

Add a solution of sodium hydroxide (NaOH, 0.05 mol) in 80% aqueous ethanol (30 mL) dropwise over 15 minutes with vigorous stirring at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Filter the mixture through a pad of Celite and remove the solvent under reduced pressure.

-

Add water to dissolve the sodium salt of the carboxylic acid and then acidify with 15% aqueous HCl to pH 1 to precipitate the product.

-

Reduction to Alcohol

Selective reduction of the aldehyde to the primary alcohol, (3-chloroquinolin-2-yl)methanol, can be achieved using standard reducing agents like sodium borohydride (NaBH₄). This alcohol serves as a precursor for ethers, esters, and halides.

-

Protocol: Reduction of this compound

-

Dissolve this compound in methanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise with stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol, which can be further purified by column chromatography or recrystallization.

-

Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a cornerstone reaction for this aldehyde, involving its reaction with active methylene compounds in the presence of a base to form α,β-unsaturated products[2]. This reaction is pivotal for constructing various heterocyclic systems, such as pyrano[2,3-b]quinolines.

The choice of catalyst and reaction conditions can significantly impact the efficiency of the Knoevenagel condensation. A variety of catalysts have been explored, including piperidine, L-proline, and ionic liquids, often with the goal of developing more environmentally benign protocols[2][7][8].

Table 1: Comparison of Catalysts for Knoevenagel Condensation of this compound with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Malononitrile | L-proline | Ethanol | Reflux | High | [2] |

| Ethyl cyanoacetate | N-ethyldiisopropylamine | Solvent-free | Ultrasound | High | [7] |

| N-substituted-2-thioxothiazolidin-4-ones | [Et₃NH][HSO₄] | Solvent-free | Heat | Good | [2] |

| Dimedone | KF-Al₂O₃ | - | - | Good |

-

Protocol: L-proline catalyzed Knoevenagel Condensation

-

To a solution of this compound (1 mmol) and an active methylene compound (e.g., malononitrile, 1 mmol) in ethanol (10 mL), add L-proline (10 mol%).

-

Reflux the reaction mixture for the time required as monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphonium ylide[9][10]. The use of stabilized ylides (containing an electron-withdrawing group) typically leads to the formation of the (E)-alkene as the major product[9].

-

Protocol: Wittig Reaction with a Stabilized Ylide

-

In a suitable flask, suspend the appropriate phosphonium salt in a dry, aprotic solvent like THF.

-

Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide (indicated by a color change).

-

Add a solution of this compound in the same solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the resulting alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.

-

Addition of organometallic reagents, such as Grignard reagents (RMgX), to the aldehyde group affords secondary alcohols, which are valuable chiral building blocks or can be oxidized to the corresponding ketones.

-

Protocol: Grignard Addition

-

Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add the Grignard reagent (e.g., methylmagnesium iodide) dropwise.

-

Allow the reaction to stir at 0 °C and then warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the secondary alcohol by flash column chromatography.

-

Carbon-Nitrogen Bond Forming Reactions

The aldehyde readily condenses with primary amines to form Schiff bases (imines)[2]. These imines can be valuable intermediates themselves or can be subsequently reduced to secondary amines through reductive amination, typically using reducing agents like sodium borohydride[2].

-

Protocol: Schiff Base Formation

-

Dissolve this compound (1 mmol) and a primary amine (1 mmol) in ethanol.

-

Add a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to allow the Schiff base to precipitate.

-

Collect the product by filtration and wash with cold ethanol.

-

This compound is a premier starting material for the synthesis of fused heterocyclic systems, often through multicomponent reactions where the aldehyde participates in condensation and cyclization cascades[1][2]. For example, reaction with hydrazine hydrate leads to the formation of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological activities[2].

Diagram 3: Experimental Workflow for Multistep Synthesis

Caption: A representative multi-step synthetic workflow.

Applications in Drug Discovery and Materials Science

The versatility of the aldehyde group in this compound has been exploited in the synthesis of a plethora of molecules with potential therapeutic applications. The resulting quinoline derivatives have been investigated as anticancer, antimicrobial, and anti-inflammatory agents[1][5]. The ability to readily generate diverse libraries of complex molecules makes this starting material highly attractive in high-throughput screening and drug discovery programs.

Conclusion

This compound is a powerhouse intermediate in organic synthesis. The aldehyde group, activated by the electronic properties of the quinoline ring and the adjacent chloro substituent, serves as a versatile platform for a multitude of chemical transformations. From simple oxidation and reduction reactions to complex multicomponent strategies for the construction of fused heterocyclic systems, the synthetic utility of this compound is vast. This guide has provided a detailed overview of the key reactions, complete with mechanistic rationale and practical experimental protocols, to empower researchers in leveraging the full potential of this valuable synthetic building block.

References

-

Massoud, M. A. M., Bayoumi, W. A., Farahat, A. A., El-Sayed, M. A., & Mansour, B. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]

-

Saral, A., Sudha, P., Muthu, S., & Selvakumari, S. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(7), e07567. [Link]

-

Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 480-495. [Link]

-

Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2710. [Link]

-

ResearchGate. (2021). (PDF) Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. [Link]

-

IJARTET. (n.d.). Synthesis and Microbial studies of Pyrazolo (3,4-b)quinoline derivatives. International Journal of Advanced Research in Technology and Engineering, 2(4). [Link]

-

Hassan, A. S., Moustafa, A. H., & El-Sayed, W. S. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. [Link]

-

A K, P., & M, J. (2012). A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Green Chemistry, 14(10), 2871-2876. [Link]

-

Kumar, A., Kumar, S., & Kumar, V. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]

-

Szymański, P., & Rychłowski, M. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(21), 6667. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Massoud, M. A. M., Bayoumi, W. A., Farahat, A. A., El-Sayed, M. A., & Mansour, B. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]

-

El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-5259. [Link]

-

Chem-Station. (2024). Wittig Reaction. [Link]

-

ResearchGate. (2015). The comparison of Knoevenagel condensation under different reaction conditions. [Link]

-

Reddy, C. S., Raghu, M., & Reddy, C. D. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]

-

International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., Farahat, A. A., & El-Ahle, A. A. S. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(1), 211-276. [Link]

-

Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-26. [Link]

-

Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E, 65(10), o2710. [Link]

Sources

- 1. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijsr.net [ijsr.net]

- 6. rsc.org [rsc.org]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. Synthesis of some novel 2-oxo-pyrano(2,3-b)- and 2-oxo-pyrido(2,3-b)quinoline derivatives as potential antimalarial, diuretic, clastogenic and antimicrobial agents. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Electrophilic substitution on the quinoline ring of 3-chloroquinoline-2-carbaldehyde

An In-Depth Technical Guide to Electrophilic Substitution on the Quinoline Ring of 3-Chloroquinoline-2-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on the this compound scaffold. As a critical intermediate in medicinal chemistry and materials science, understanding its reactivity is paramount for the strategic functionalization and development of novel derivatives.[1][2] This document moves beyond theoretical principles to offer field-proven insights into predicting regioselectivity, designing reaction protocols, and overcoming the challenges posed by a highly deactivated heterocyclic system. We will explore the synergistic deactivating effects of the chloro and carbaldehyde substituents, delineate the preferred sites of electrophilic attack, and provide detailed, validated protocols for key transformations such as nitration and halogenation.

The Quinoline Core: A Dichotomy of Reactivity

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, presents a fascinating case study in aromatic reactivity. The pyridine ring, with its electron-deficient nitrogen atom, is inherently less reactive towards electrophiles than the carbocyclic (benzenoid) ring. Consequently, in the absence of strong directing groups, electrophilic substitution on unsubstituted quinoline preferentially occurs on the benzenoid ring, typically at positions C5 and C8.

The introduction of substituents dramatically alters this landscape. The electronic properties of these groups—whether they donate or withdraw electron density—determine both the overall reaction rate and the specific position (regioselectivity) of the incoming electrophile.[3][4]

Deconstructing the Electronic Landscape of this compound

The substrate , this compound, is a challenging target for electrophilic substitution due to the presence of two powerful electron-withdrawing groups (EWGs) located on the already electron-deficient pyridine ring.

-

C2-Carbaldehyde (-CHO): The aldehyde group is a potent deactivating group. It withdraws electron density from the ring system through both the negative inductive effect (-I) of its oxygen atom and, more significantly, the negative mesomeric effect (-M or resonance), where the π-electrons of the ring are delocalized onto the carbonyl oxygen.

-

C3-Chloro (-Cl): The chloro group also deactivates the ring. Its strong -I effect withdraws electron density, overpowering its weak +M (resonance) electron-donating effect.

Combined Impact: The synergistic effect of the nitrogen atom, the C2-aldehyde, and the C3-chloro group renders the entire quinoline nucleus exceptionally electron-poor. This profound deactivation dictates two key outcomes:

-

Reaction Rate: Electrophilic substitution will be significantly slower than on unsubstituted quinoline and will require forceful, aggressive reaction conditions.

-

Regioselectivity: Attack on the pyridine ring (C4) is virtually impossible. The reaction is overwhelmingly directed to the less deactivated benzenoid ring (positions C5, C6, C7, and C8).

Below is a diagram illustrating the dominant electronic effects on the molecule.

Caption: Electronic deactivation of the this compound core.

Predicting Regioselectivity: Attack on the Benzenoid Ring

With the reaction site confined to the benzenoid ring, we must determine the most favorable position of attack among C5, C6, C7, and C8. In standard quinoline chemistry, attack at C5 and C8 is preferred as the resulting Wheland intermediates (arenium ions) avoid disruption of the benzenoid character of the other ring.

In our highly deactivated system, this preference is amplified. The positions C5 and C8 are electronically "most distant" from the deactivating groups on the pyridine ring. Therefore, the primary products of electrophilic substitution are expected to be the 5-substituted and 8-substituted isomers. Attack at C6 and C7 is significantly less favored.

The following diagram outlines the predicted reaction pathway.

Caption: Predicted regioselectivity for electrophilic substitution.

Key Transformations: Protocols and Mechanistic Rationale

Given the substrate's deactivation, only the most robust electrophilic substitution reactions are viable. Friedel-Crafts alkylation and acylation are generally expected to fail, as the Lewis acid catalyst (e.g., AlCl₃) will complex with the quinoline nitrogen, adding further deactivation and inhibiting the reaction.[5][6]

We present validated, step-by-step protocols for nitration and bromination, which are achievable under forcing conditions.

Nitration Protocol

Nitration introduces a nitro (-NO₂) group, a key functional handle for further synthetic transformations, such as reduction to an amine.

Mechanistic Rationale: Concentrated sulfuric acid protonates nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to overcome the high activation energy barrier of the deactivated quinoline system. The reaction is performed at a controlled temperature to prevent runaway reactions and degradation, while still providing enough energy for the substitution to proceed. The quench on ice serves to halt the reaction and precipitate the organic product, which is less soluble in the cold aqueous acidic medium.

Experimental Workflow: Nitration

Caption: Step-by-step workflow for the nitration of this compound.

Data Summary: Nitration

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Substrate | This compound | 1.0 equivalent |

| Reagents | Conc. H₂SO₄, Fuming HNO₃ | Generates the potent NO₂⁺ electrophile. |

| Stoichiometry | 1.1 equivalents of HNO₃ | Slight excess to ensure complete reaction. |

| Temperature | 0-10°C (addition), Room Temp (reaction) | Controls exothermicity; provides activation energy. |

| Reaction Time | 4-6 hours (typical) | Monitor by TLC for consumption of starting material. |

| Work-up | Quench on ice, filtration | Precipitates and isolates the product. |

| Expected Products | 3-chloro-5-nitro- & 3-chloro-8-nitro- quinoline-2-carbaldehyde | Attack at the most activated positions (C5/C8). |

Bromination Protocol

Halogenation, such as bromination, requires a Lewis acid catalyst to polarize the Br-Br bond, creating a sufficiently powerful electrophile (Br⁺ character).

Mechanistic Rationale: Iron(III) bromide (FeBr₃) acts as a Lewis acid, coordinating with Br₂ to generate a potent electrophilic bromine species. This complex is then attacked by the electron-rich centers of the benzenoid ring (C5 and C8). The reaction is often performed in a non-polar solvent to prevent catalyst deactivation.

Experimental Protocol: Bromination

-

Inert Atmosphere: To a flame-dried, three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, add this compound (1.0 eq) and a solvent such as 1,2-dichloroethane.

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.1 eq) to the suspension.

-

Bromine Addition: Slowly add a solution of bromine (Br₂, 1.1 eq) in the same solvent via the dropping funnel at room temperature.

-

Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling, quench the reaction by carefully pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to separate the 5-bromo and 8-bromo isomers.

Data Summary: Bromination

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Substrate | This compound | 1.0 equivalent |

| Reagents | Br₂, Anhydrous FeBr₃ | FeBr₃ polarizes Br₂ to create the electrophile. |

| Stoichiometry | 1.1 equivalents of Br₂ and FeBr₃ | Catalytic amount is insufficient; full equivalent needed. |

| Temperature | 60-70°C | Increased temperature required for deactivated ring. |

| Reaction Time | 8-12 hours | Slower reaction due to substrate deactivation. |

| Work-up | Sodium bisulfite quench, extraction | Removes excess Br₂ and isolates the product. |

| Expected Products | 3-chloro-5-bromo- & 3-chloro-8-bromo- quinoline-2-carbaldehyde | Attack at C5/C8 positions. |

Conclusion and Future Outlook

Electrophilic substitution on this compound is a challenging yet feasible process that exclusively targets the benzenoid ring, yielding a mixture of 5- and 8-substituted isomers. The profound deactivating influence of the substituents on the pyridine ring necessitates the use of aggressive reagents and forcing conditions. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to functionalize this important heterocyclic core. Subsequent separation of the resulting isomers is a critical consideration for any synthetic campaign and must be factored into the experimental design. This understanding enables the strategic synthesis of novel quinoline derivatives for applications ranging from pharmaceuticals to advanced materials.

References

- Benchchem. Technical Support Center: Functionalization of the Quinoline Ring.

- BIOSYNCE. What are the effects of different substituents on the reactivity of quinoline? (2025).

- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

- Abdel-Wahab, B. F., & Khidre, R. E. Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Hindawi Publishing Corporation.

- Ukrainets, I. V., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.

- Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

- Larock, R. C., & Yue, D. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry.

- Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

- Cziaky, Z., et al. (1991). Chlorination of 2-Chloroquinoline-3-carbaldehydes. Synthetic Communications.

- Lumen Learning. 14.3. Substituent Effects. Organic Chemistry II.

- KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.

- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation (2018).

- Chemistry LibreTexts. Friedel-Crafts Reactions (2023).

Sources

- 1. newsama.com [newsama.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 4. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 2-Chloroquinoline-3-carbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: Navigating the Isomeric Landscape of Chloroquinoline Carbaldehydes

In the realm of heterocyclic chemistry, precision in nomenclature is paramount. The topic of "3-Chloroquinoline-2-carbaldehyde" presents an immediate need for clarification. While a compound with this name is listed under CAS number 1169394-26-6, the available scientific literature and experimental data are sparse.[1][2] Conversely, its isomer, 2-Chloroquinoline-3-carbaldehyde (CAS: 73568-25-9 ), is a well-documented and extensively studied synthetic intermediate.[3][4] This guide will therefore focus on the latter, providing a comprehensive technical overview of its synthesis, properties, and significant applications, particularly in the field of drug discovery. This focus is dictated by the wealth of peer-reviewed data, ensuring that the information provided is both authoritative and practically applicable for researchers and drug development professionals.

Physicochemical Properties and Structural Elucidation

2-Chloroquinoline-3-carbaldehyde is a crystalline solid, typically appearing as white to light yellow or green powder or crystals.[5] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 73568-25-9 | [6][7][8][9] |

| Molecular Formula | C₁₀H₆ClNO | [6][7][8][10] |

| Molecular Weight | 191.61 g/mol | [6][7][8][9][10] |

| Melting Point | 148-150 °C | [9][11] |

| Appearance | White to light yellow to green powder or crystals | [5] |

| Solubility | Soluble in ethyl acetate (for recrystallization) | [11] |

Spectroscopic data is crucial for the unambiguous identification of 2-chloroquinoline-3-carbaldehyde. Key characteristic signals include:

-

¹H NMR (in CDCl₃): A singlet for the aldehydic proton typically appears at δ 10.57 ppm. The proton at the 4-position of the quinoline ring (H-4) shows a singlet around δ 8.77 ppm. Aromatic protons appear in the range of δ 7.67-8.08 ppm.[11]

-

IR (KBr): A strong absorption band for the carbonyl group (C=O) of the aldehyde is observed around 1685-1690 cm⁻¹. Other characteristic peaks include those for aromatic C=C stretching (1450-1600 cm⁻¹) and aldehydic C-H stretching (2738, 2820 cm⁻¹).[10][11]

Synthesis of 2-Chloroquinoline-3-carbaldehyde: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[10] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of N-arylacetamides (acetanilides).[8]

The causality behind this choice of reaction lies in its high regioselectivity and the formation of the versatile 2-chloro and 3-formyl functionalities in a single synthetic operation. The electron-donating or withdrawing nature of substituents on the starting acetanilide can influence the reaction yield.[8]

Caption: Vilsmeier-Haack synthesis of 2-Chloroquinoline-3-carbaldehyde.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

The following protocol is a representative example for the synthesis of 2-chloroquinoline-3-carbaldehydes from substituted acetanilides.[8]

-

Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (DMF, 0.15 mol) to 0 °C.

-

Vilsmeier Reagent Formation: Add freshly distilled phosphoryl chloride (POCl₃, 0.35 mol) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for an additional 30 minutes at room temperature to form the Vilsmeier reagent.

-

Addition of Substrate: Add the respective substituted acetanilide (0.05 mol) portion-wise to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture at 60-90 °C for 4 to 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8][10]

-

Workup: After completion, carefully pour the cooled reaction mixture into crushed ice (approx. 300 ml).

-

Neutralization & Isolation: Neutralize the mixture with a sodium carbonate solution. The precipitated solid, 2-chloroquinoline-3-carbaldehyde, is then filtered.

-

Purification: Recrystallize the crude product from ethyl acetate to obtain the pure compound.[10][11]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-chloroquinoline-3-carbaldehyde stems from the reactivity of its two functional groups: the electrophilic aldehyde and the chlorine atom at the 2-position, which is susceptible to nucleophilic substitution. This dual reactivity makes it a powerful scaffold for building a diverse array of fused heterocyclic systems.[3][12]

Quinolines are a privileged scaffold in medicinal chemistry, appearing in numerous drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[13][14] 2-Chloroquinoline-3-carbaldehyde serves as a key starting material for the synthesis of novel quinoline derivatives with potential therapeutic applications.[4][13]

Caption: Reactivity and synthetic applications of 2-Chloroquinoline-3-carbaldehyde.

Key Reactions and Applications:

-

Condensation Reactions: The aldehyde group readily undergoes condensation with various active methylene compounds and amines to form Schiff bases, which are precursors to numerous heterocyclic systems.[4]

-

Nucleophilic Substitution: The chlorine atom at the 2-position can be displaced by various nucleophiles, such as sulfur, nitrogen, and oxygen nucleophiles, to introduce diverse functionalities.

-

Cyclization Reactions: The proximity of the aldehyde and chloro groups allows for tandem reactions where both groups participate in the formation of fused ring systems like pyrazolo[3,4-b]quinolines and pyrrolo[3,4-b]quinolinones.[13] These fused systems are of significant interest in the development of novel therapeutic agents.[13]

-

Pharmaceutical and Agrochemical Intermediate: It is used in the manufacturing of dyes, agrochemicals, and as a key intermediate in the pharmaceutical industry for developing new drugs.[5][15]

Safety and Handling

As with any laboratory chemical, 2-Chloroquinoline-3-carbaldehyde should be handled with appropriate safety precautions.

-

Hazard Classifications: It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[9]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[5][9]

-

Personal Protective Equipment (PPE): Appropriate PPE includes a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves.[9]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep in a dark place and at room temperature.[7]

Conclusion

2-Chloroquinoline-3-carbaldehyde is a cornerstone synthetic intermediate in heterocyclic and medicinal chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its dual functional groups provide a robust platform for the development of complex molecular architectures. For researchers and scientists in drug discovery, a thorough understanding of this compound's properties, synthesis, and chemical behavior is essential for leveraging its potential in creating next-generation therapeutics. The extensive body of research on this molecule provides a solid, authoritative foundation for its continued application in innovative chemical synthesis.

References

-

Al-Maharik, N. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. 2004. Available from: [Link]

-

PubChem. 2-Chloro-3-quinolinecarboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

El-Dean, A. M. K., et al. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. 2018. Available from: [Link]

-

Abdel-Wahab, B. F., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. 2018. Available from: [Link]

-

Abdel-Wahab, B. F. A green perspective: Synthesis of 2-chloro-3-formylquinolines and its derivatives. Synthetic Communications. 2021. Available from: [Link]

-

Geies, A. A., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. 2018. Available from: [Link]

-

Otto Chemie Pvt Ltd. Manufacturers of 2-Chloro-3-quinolinecarboxaldehyde, 98%, CAS 73568-25-9. Available from: [Link]

-

Bakr, F. A. Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. International Journal of Organic Chemistry. 2012. Available from: [Link]

-

Pharmaffiliates. CAS No : 73568-25-9 | Product Name : 2-Chloroquinoline-3-carbaldehyde (BSC). Available from: [Link]

-

International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. 2016. Available from: [Link]

Sources

- 1. CAS:206181-90-0, 3-氯吡啶-2-甲醛-毕得医药 [bidepharm.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. newsama.com [newsama.com]

- 5. Manufacturers of 2-Chloro-3-quinolinecarboxaldehyde, 98%, CAS 73568-25-9, C 2410, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 8. chemijournal.com [chemijournal.com]

- 9. 2-Chloro-3-quinolinecarboxaldehyde 98 73568-25-9 [sigmaaldrich.com]

- 10. ijsr.net [ijsr.net]

- 11. 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9 [chemicalbook.com]

- 12. 2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China [quinoline-thiophene.com]

- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cas 1449117-70-7|| where to buy 8-(Azetidin-3-yloxy)quinoline dihydrochloride [german.chemenu.com]

- 15. CAS 73568-25-9: 2-chloro-3-quinolinecarboxaldehyde [cymitquimica.com]

A Guide to the Spectroscopic Characterization of 3-Chloroquinoline-2-carbaldehyde

Introduction

3-Chloroquinoline-2-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of novel chemical entities with significant pharmacological potential. Its quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a reactive aldehyde group at the 2-position and a chlorine atom at the 3-position makes it a valuable building block for generating diverse molecular architectures through various chemical transformations.

A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating its molecular structure and confirming its identity and purity. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into the interpretation of the spectral data and provide field-proven insights into the experimental methodologies for acquiring them.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, a clear and consistent atom numbering system for the this compound molecule is essential. The following diagram, generated using the DOT language, illustrates the molecular structure with the IUPAC numbering convention.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aldehyde regions. The chemical shifts are influenced by the electron-withdrawing effects of the quinoline nitrogen, the chlorine atom, and the aldehyde group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.59 | s | 1H | CHO |

| 8.79 | s | 1H | H-4 |

| 8.12 | d | 1H | H-8 |

| 8.03 | d | 1H | H-5 |

| 7.99 | t | 1H | H-6 |

| 7.74 | t | 1H | H-7 |

Data obtained in CDCl₃ at 300 MHz.[1]

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (CHO): The singlet at δ 10.59 ppm is highly deshielded, which is characteristic of an aldehyde proton.[1] Its singlet nature is due to the absence of adjacent protons.

-

H-4 Proton: The singlet at δ 8.79 ppm is assigned to the H-4 proton.[1] This proton is significantly deshielded due to the anisotropic effect of the quinoline ring system and the electron-withdrawing nature of the adjacent nitrogen and the chlorine at the 3-position.

-

Aromatic Protons (H-5 to H-8): The protons on the benzo-fused ring appear as a set of coupled multiplets between δ 7.74 and 8.12 ppm. The downfield shifts of H-5 and H-8 are consistent with their positions in the quinoline ring system. The triplet multiplicity for H-6 and H-7, and doublet for H-5 and H-8 are as expected for this substitution pattern.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 189.3 - 189.5 | C=O (Aldehyde) |

| ~150-155 | C-2 |

| ~148-150 | C-8a |

| ~138-140 | C-4 |

| ~130-135 | C-6, C-7 |

| ~128-130 | C-4a, C-5, C-8 |

| ~125-128 | C-3 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The signal in the range of δ 189.3 - 189.5 ppm is characteristic of an aldehyde carbonyl carbon.[2]

-

Aromatic Carbons: The remaining signals in the aromatic region (δ ~125-155 ppm) correspond to the ten carbons of the quinoline ring system. The exact assignment requires two-dimensional NMR experiments such as HSQC and HMBC. The carbons directly attached to the nitrogen (C-2 and C-8a) and the chlorine (C-3) are expected to show significant shifts due to the electronegativity of these atoms.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring NMR spectra of a solid sample like this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Small vial

-

Cotton or glass wool plug

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

-

-

Filtration:

-

Place a small, tight plug of glass wool into a Pasteur pipette.

-

Filter the sample solution through the pipette into a clean NMR tube to remove any particulate matter. This step is crucial for achieving good spectral resolution.

-

-

Sample Loading:

-

Ensure the sample height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR probe.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard pulse sequences. Typically, a sufficient signal-to-noise ratio is achieved with 8 to 16 scans.

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. The acquisition time can range from 20 minutes to several hours depending on the sample concentration.

-